Calcipotriol - 112828-00-9

Calcipotriol

Catalog Number: EVT-1448123
CAS Number: 112828-00-9
Molecular Formula: C27H40O3
Molecular Weight: 412.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Calcipotriol is a seco-cholestane that is 26,27-cyclo-9,10-secocholesta-5,7,10,22-tetraene carrying additional hydroxy substituents at positions 1, 3 and 24. It is used (as its hydrate) in combination with betamethasone dipropionate, a corticosteroid, for the topical treatment of plaque psoriasis in adult patients. It has a role as a drug allergen and an antipsoriatic. It is a member of cyclopropanes, a secondary alcohol, a triol, a hydroxy seco-steroid and a seco-cholestane.
Calcipotriol (INN) or calcipotriene (USAN) is a sythetic derivative of calcitriol or Vitamin D.
Calcipotriene is a Vitamin D Analog.
Calcipotriene is a synthetic vitamin D derivative usually formulated for topical dermatological use, antipsoriatic Calcipotriene (calcipotriol) competes equally with active 1,25-hydroxy-2D3 (the natural form of vitamin D) for 1,25-hydroxy-2D3 receptors in regulating cell proliferation and differentiation. It induces differentiation and suppresses proliferation of keratinocytes, reversing abnormal keratinocyte changes in psoriasis, and leads to normalization of epidermal growth. (NCI04)
Calcipotriol is only found in individuals that have used or taken this drug. It is a synthetic derivative of calcitriol or Vitamin D.The precise mechanism of calcipotriol in remitting psoriasis is not well-understood. However, it has been shown to have comparable affinity with calcitriol for the Vitamin D receptor, while being less than 1% as active as the calcitriol in regulating calcium metabolism. The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kindney, and T cells of the immune system. T cells are known to play a role in psoriasis, and it is thought that the binding of calcipotriol to the VDR modulates the T cells gene transcription of cell differentiation and proliferation related genes.
See also: Calcipotriene hydrate (active moiety of); Betamethasone Dipropionate; Calcipotriene (component of); Calcipotriene; niacinamide (component of) ... View More ...
Source and Classification

Calcipotriol is classified as a vitamin D analog. It is synthesized from natural sources or through chemical processes that mimic the structure and function of vitamin D3. The compound is typically available in topical formulations, such as creams or ointments, and has been widely adopted in clinical settings due to its efficacy and safety profile.

Synthesis Analysis

Methods of Synthesis

Several methods have been developed for the synthesis of calcipotriol, each with varying yields and complexities:

  1. Wittig Reaction: This method involves the reaction of a C-22 aldehyde derivative of cholecalciferol with triphenylphosphorane. Although effective, this method often results in the formation of insoluble by-products that complicate purification processes .
  2. Condensation with C-22-Seleneacetal: Another approach involves condensing C-22-seleneacetal with a side chain fragment, yielding a mixture of diastereomers that require further processing to isolate the desired product .
  3. Metal-Catalyzed Cycloisomerization: This strategy employs vinyl halides along with seco-A-ring synthons to form the necessary triene structure in a single step, although achieving high enantiopurity can be challenging .

Technical Details

The synthesis typically requires various protective groups and organometallic reagents, such as n-butyl lithium, under specific conditions to achieve high yields while minimizing side reactions. Purification steps often involve column chromatography to isolate the desired isomer from by-products .

Molecular Structure Analysis

Structure and Data

Calcipotriol has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its chemical formula is C27H40O3C_{27}H_{40}O_3, and its molecular weight is approximately 416.6 g/mol. The compound features a steroid-like backbone typical of vitamin D analogs, with specific modifications that enhance its therapeutic properties.

Chemical Reactions Analysis

Reactions Involved

Calcipotriol undergoes several chemical reactions during its synthesis and metabolism:

  1. Reductive Desulfonation: This reaction transforms diastereomeric mixtures into the desired olefinic products through the use of sodium amalgam .
  2. Photoisomerization: Certain synthetic routes utilize light to induce isomerization, converting less desirable configurations into more active forms .

Technical Details

The reactions often require controlled environments (e.g., an inert atmosphere) and specific temperatures to ensure optimal yields and minimize side products.

Mechanism of Action

Process and Data

Calcipotriol exerts its therapeutic effects primarily through binding to vitamin D receptors present in skin cells. This interaction leads to:

  • Inhibition of Keratinocyte Proliferation: By modulating gene expression involved in cell cycle regulation.
  • Promotion of Differentiation: Encouraging normal maturation processes in skin cells.

Data from clinical studies indicate that calcipotriol effectively reduces plaque formation in psoriasis patients when applied topically .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Calcipotriol typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents like ethanol but poorly soluble in water.

Chemical Properties

  • Stability: The compound is stable under normal storage conditions but sensitive to light.
  • pH Sensitivity: The activity can be affected by pH levels, necessitating careful formulation considerations.

Relevant data indicate that calcipotriol maintains efficacy across various formulations, contributing to its widespread use in dermatological therapies .

Applications

Scientific Uses

Calcipotriol is primarily utilized in dermatology for:

  • Psoriasis Treatment: It is effective in managing both plaque psoriasis and other related skin disorders.
  • Combination Therapies: Often used alongside corticosteroids to enhance therapeutic outcomes while minimizing side effects.

Research continues into additional applications, including potential uses in other skin conditions due to its modulatory effects on cell growth and differentiation .

Introduction to Calcipotriol

Historical Development and Discovery

The discovery of calcipotriol originated from systematic investigations into vitamin D pharmacology by researchers at LEO Pharma. During a 1980s osteoporosis clinical trial using various vitamin D forms, investigators serendipitously observed dramatic resolution of psoriatic lesions in some participants [1] [8]. This unexpected therapeutic effect prompted dedicated research into vitamin D's dermatological properties, leading to the targeted development of synthetic analogues. Calcipotriol (initially designated MC 903) emerged as the lead compound from this program, patented in 1985 following rigorous structure-activity relationship studies [1] [9].

The first clinical evidence of calcipotriol's efficacy was published in 1989, when a double-masked, vehicle-controlled trial demonstrated remarkable dose-dependent responses in psoriasis patients [3]. Participants applied ointments containing varying concentrations (25, 50, or 100 μg/g) twice daily for eight weeks, with marked improvement observed in 40%, 63%, and 88% of patients respectively, compared to no significant improvement in the vehicle control group [3]. Crucially, this early study established calcipotriol's favorable safety profile, noting unchanged serum ionized calcium levels despite significant psoriatic resolution—a pivotal finding that distinguished it from natural vitamin D metabolites [3].

Table 1: Key Milestones in Calcipotriol Development

YearDevelopment MilestoneSignificance
1985Compound patented [1]Initial intellectual property protection for MC903 (calcipotriol)
1989First clinical trial published [3]Demonstrated efficacy in psoriasis with minimal calcemic effects
1991Received medical approval [1]Marketed as Daivonex/Dovonex for plaque psoriasis
2022Total synthesis achievement [9]Enabled production independent of vitamin D semisynthesis

The pharmaceutical development culminated in 1991 when calcipotriol received regulatory approval under brand names including Daivonex (outside North America) and Dovonex (United States) [1]. Its inclusion on the World Health Organization's List of Essential Medicines underscores its global therapeutic importance [1]. Recent advancements (2022) have achieved total synthesis routes not wedded to vitamin D semisynthesis, potentially expanding production scalability and analog development [9].

Chemical Classification as a Synthetic Vitamin D3 Analogue

Calcipotriol (chemical formula: C₂₇H₄₀O₃; molecular weight: 412.60 g/mol) belongs to the secosteroid chemical class, specifically classified as a synthetic vitamin D3 analogue [1] [5] [10]. Its chemical designation is (1R,3S,5E)-5-{2-[(1R,3aS,4Z,7aR)-1-[(2R,3E)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexane-1,3-diol [1]. Unlike naturally occurring vitamin D metabolites, calcipotriol features strategic structural modifications that preserve receptor binding while minimizing systemic calcium metabolism effects [2] [5].

The compound exhibits selective biological activity through high-affinity binding to the vitamin D receptor (VDR), a nuclear transcription factor abundantly expressed in keratinocytes and immune cells [5] [7]. Despite comparable VDR affinity to calcitriol (dissociation constant Kd ≈ 0.1-1 nM), calcipotriol demonstrates >100-fold reduced potency in regulating calcium homeostasis [2] [5] [6]. This therapeutic selectivity stems from two principal factors: rapid hepatic metabolism to inactive forms (primarily MC1046 and MC1080 metabolites) and targeted tissue-specific activity [6]. Upon topical application, only 5-6% of the administered dose achieves systemic absorption, with rapid inactivation through cytochrome P450-mediated oxidation and side-chain cleavage to calcitroic acid derivatives [1] [6].

Table 2: Pharmacological Comparison of Vitamin D Analogues

ParameterCalcipotriolCalcitriol (1,25-(OH)₂D₃)Tacalcitol
Molecular FormulaC₂₇H₄₀O₃C₂₇H₄₄O₃C₂₇H₄₄O₃
VDR Binding AffinityHigh (comparable)HighModerate
Relative Calcemic Activity1100-20010-20
Primary Clinical IndicationPlaque psoriasisRenal osteodystrophyMild psoriasis
Metabolic StabilityRapid hepatic inactivationRenal activation/hepatic inactivationModerate stability

Synthetic access to calcipotriol historically relied on semisynthesis from vitamin D precursors, requiring complex 14-step sequences with challenging stereochemical controls [9]. Recent advances (2022) employ convergent synthetic strategies featuring radical retrosynthesis and electrochemical reductive coupling, enabling de novo production without vitamin D starting materials [9]. These innovations overcome previous limitations in stereochemical control and provide modular platforms for developing novel C20-modified analogues with potentially enhanced therapeutic profiles [9].

Structural Relationship to Calcitriol and Other Vitamin D Derivatives

Calcipotriol maintains the fundamental secosteroid backbone characteristic of vitamin D metabolites but incorporates three strategic structural modifications that confer its unique therapeutic profile. The molecule preserves calcitriol's core elements: the seco-B-ring triene system, 1α- and 3β-hydroxyl groups essential for VDR binding, and the A-ring methylidene moiety [1] [9] [10]. The critical structural innovations reside in the side-chain configuration:

  • C24 Hydroxyl Group: Calcipotriol features a 24(S)-hydroxyl function, enhancing receptor interaction kinetics and directing metabolic inactivation [6] [10]. This modification contrasts with calcitriol's 25-hydroxyl group, which undergoes renal activation to the biologically active form [6].
  • C22-C23 Double Bond: Introduction of a Δ22,23 double bond creates a structural vulnerability for rapid enzymatic degradation, limiting systemic exposure [6]. In human keratinocyte models, this bond facilitates initial metabolic conversion to the 24-ketone metabolite MC1046 [6].
  • Cyclopropane Ring: Replacement of calcitriol's aliphatic tail (carbons 25-27) with a cyclopropyl moiety dramatically reduces calcemic activity [5] [9] [10]. This modification sterically hinders the side-chain conformations required for calcium-regulating gene transcription [5].

Table 3: Impact of Structural Modifications on Biological Activity

Structural ElementModification in CalcipotriolFunctional Consequence
Side Chain TerminalCyclopropyl group (C25,26,27)Reduces hypercalcemia risk 100-200 fold
C22-C23 ConfigurationDouble bond (Δ22,23)Facilitates rapid metabolic inactivation
C24 PositionHydroxyl group (24S-configuration)Directs catabolism to inactive metabolites
C1/C3 HydroxylsPreserved 1α,3β configurationMaintains high VDR binding affinity

These structural innovations enable calcipotriol to effectively modulate keratinocyte differentiation and proliferation while minimizing systemic vitamin D effects. Molecular studies confirm calcipotriol binds the VDR ligand-binding domain with orientation similar to calcitriol, inducing analogous conformational changes that facilitate heterodimerization with retinoid X receptor (RXR) [5]. This complex then modulates gene expression in psoriatic skin, suppressing pro-inflammatory cytokines (IL-17, IL-8) while promoting epidermal differentiation markers like transglutaminase [1] [7]. In cultured human keratinocytes, calcipotriol stimulates transglutaminase activity by 388%—comparable to calcitriol's 328% increase—validating its equivalent differentiation-inducing capacity at equimolar concentrations [7].

The side-chain modifications also fundamentally alter metabolic fate. Unlike calcitriol, which undergoes sequential hydroxylations to active metabolites, calcipotriol undergoes rapid side-chain cleavage to inactive calcitroic acid derivatives within keratinocytes [6]. This localized inactivation creates a favorable therapeutic window for topical application, establishing calcipotriol as the foundational molecule for subsequent vitamin D-based dermatotherapeutics, including fixed-dose combinations with corticosteroids like betamethasone dipropionate [4] [5].

Properties

CAS Number

112828-00-9

Product Name

Calcipotriol

IUPAC Name

(1R,3R,5Z)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C27H40O3

Molecular Weight

412.6 g/mol

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24-,25?,26-,27-/m1/s1

InChI Key

LWQQLNNNIPYSNX-AHBWCTBTSA-N

SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Solubility

1.35e-02 g/L

Synonyms

Calcipotriene

Canonical SMILES

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Isomeric SMILES

C[C@H](/C=C/C(C1CC1)O)[C@H]2CC[C@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@H](C4=C)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.